molecular formula C25H34Cl3F2N5 B1674045 FR-A 19 CAS No. 141099-46-9

FR-A 19

Cat. No.: B1674045
CAS No.: 141099-46-9
M. Wt: 548.9 g/mol
InChI Key: CEMRYHAKTHXVLU-UHFFFAOYSA-N
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Description

N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine is a complex organic compound that features a guanidine core substituted with fluorophenyl and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Fluorophenyl Propylamine Intermediate:

    Formation of the Imidazolyl Propylamine Intermediate:

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of advanced materials with specific electronic or photonic properties.

    Biological Studies: Employed in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and imidazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(3-(4-chlorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine
  • N,N-Bis(3-(4-bromophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine

Uniqueness

N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated or brominated analogs.

Properties

CAS No.

141099-46-9

Molecular Formula

C25H34Cl3F2N5

Molecular Weight

548.9 g/mol

IUPAC Name

1,1-bis[3-(4-fluorophenyl)propyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine;trihydrochloride

InChI

InChI=1S/C25H31F2N5.3ClH/c26-22-11-7-20(8-12-22)4-2-16-32(17-3-5-21-9-13-23(27)14-10-21)25(28)30-15-1-6-24-18-29-19-31-24;;;/h7-14,18-19H,1-6,15-17H2,(H2,28,30)(H,29,31);3*1H

InChI Key

CEMRYHAKTHXVLU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCN(CCCC2=CC=C(C=C2)F)C(=NCCCC3=CN=CN3)N)F.Cl.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CCCN(CCCC2=CC=C(C=C2)F)C(=NCCCC3=CN=CN3)N)F.Cl.Cl.Cl

Appearance

Solid powder

141099-46-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-A 19
FR-A-19
FRA 19
FRA-19
N,N-bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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